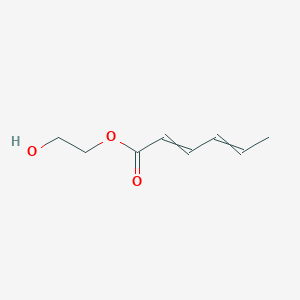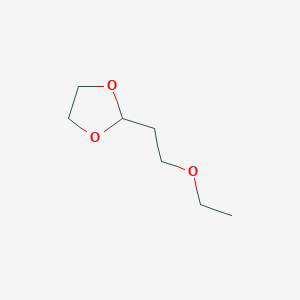
6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of an aminophenyl group attached to a triazine ring, which is further substituted with a butyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-aminophenyl derivatives with triazine precursors under controlled conditions. One common method involves the use of 2-aminophenyl ketoximes, which undergo intramolecular electrophilic amination to form the desired triazine compound . The reaction is carried out in the presence of suitable catalysts and solvents, such as dichloromethane and ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the aminophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
Aplicaciones Científicas De Investigación
6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or interfering with cellular signaling pathways. For example, it may bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminophenyl derivatives: Compounds like 2-aminophenyl diselenide and 2-aminophenol share structural similarities and exhibit related chemical properties.
Triazine derivatives: Other triazine compounds, such as melamine and cyanuric acid, have similar triazine rings but differ in their substituents and applications.
Uniqueness
6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of aminophenyl and butyl groups on the triazine ring sets it apart from other triazine derivatives, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
89445-09-0 |
|---|---|
Fórmula molecular |
C13H18N6 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
6-(2-aminophenyl)-2-N-butyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H18N6/c1-2-3-8-16-13-18-11(17-12(15)19-13)9-6-4-5-7-10(9)14/h4-7H,2-3,8,14H2,1H3,(H3,15,16,17,18,19) |
Clave InChI |
KCUVKWUPGBMGCB-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NC(=NC(=N1)N)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
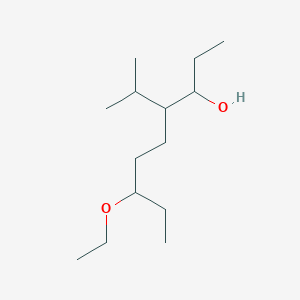
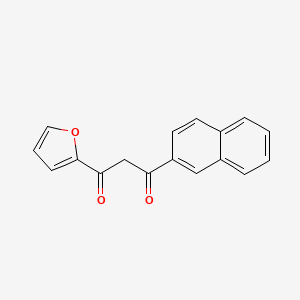

![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
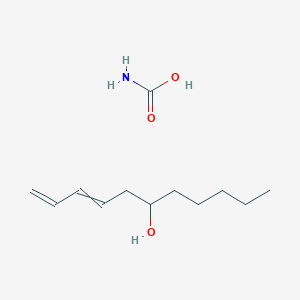
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)

![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)

